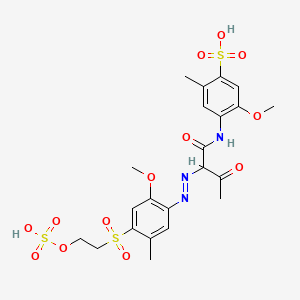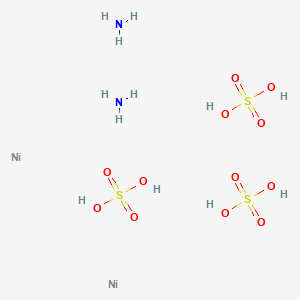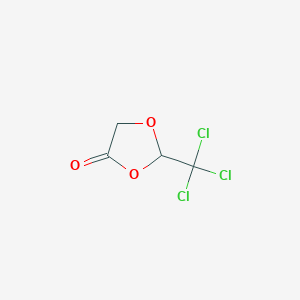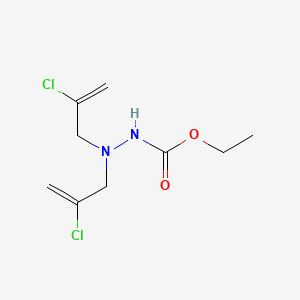
Ethyl 2,2-bis(2-chloroprop-2-en-1-yl)hydrazinecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2,2-bis(2-chloroprop-2-en-1-yl)hydrazinecarboxylate is a chemical compound with the molecular formula C9H14Cl2N2O2 It is known for its unique structure, which includes two chloroprop-2-en-1-yl groups attached to a hydrazinecarboxylate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2,2-bis(2-chloroprop-2-en-1-yl)hydrazinecarboxylate typically involves the reaction of 2,3-dichloropropene with hydrazine hydrate in the presence of an alkali medium such as potassium hydroxide (KOH). This reaction leads to the formation of the desired compound through a series of intermediate steps, including the formation of thiiranium ions and subsequent nucleophilic attacks .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to achieve higher yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2,2-bis(2-chloroprop-2-en-1-yl)hydrazinecarboxylate undergoes various chemical reactions, including:
Substitution: It can participate in nucleophilic substitution reactions due to the presence of chloroprop-2-en-1-yl groups.
Cyclization: The compound can undergo cyclization reactions to form heterocyclic derivatives such as thiophene and pyrrole.
Common Reagents and Conditions
Oxidation: Selenium dioxide (SeO2) is commonly used for oxidation reactions.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Cyclization: Hydrazine hydrate and potassium hydroxide (KOH) are used for cyclization reactions.
Major Products Formed
Oxidation: Various oxidized derivatives depending on the reaction conditions.
Substitution: Substituted hydrazinecarboxylate derivatives.
Cyclization: Thiophene and pyrrole derivatives.
Wissenschaftliche Forschungsanwendungen
Ethyl 2,2-bis(2-chloroprop-2-en-1-yl)hydrazinecarboxylate has several applications in scientific research:
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Ethyl 2,2-bis(2-chloroprop-2-en-1-yl)hydrazinecarboxylate involves the formation of reactive intermediates such as thiiranium ions. These intermediates can undergo various transformations, including nucleophilic attacks and cyclization, leading to the formation of different products . The molecular targets and pathways involved depend on the specific reactions and conditions used.
Vergleich Mit ähnlichen Verbindungen
Ethyl 2,2-bis(2-chloroprop-2-en-1-yl)hydrazinecarboxylate can be compared with other similar compounds, such as:
Bis(2-chloroprop-2-en-1-yl)sulfide: Shares a similar structural motif but differs in its reactivity and applications.
2,3-Dichloropropene: A starting material for the synthesis of the compound, with different chemical properties and uses.
Eigenschaften
CAS-Nummer |
24423-58-3 |
|---|---|
Molekularformel |
C9H14Cl2N2O2 |
Molekulargewicht |
253.12 g/mol |
IUPAC-Name |
ethyl N-[bis(2-chloroprop-2-enyl)amino]carbamate |
InChI |
InChI=1S/C9H14Cl2N2O2/c1-4-15-9(14)12-13(5-7(2)10)6-8(3)11/h2-6H2,1H3,(H,12,14) |
InChI-Schlüssel |
VEGDBTIVEYVBKT-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)NN(CC(=C)Cl)CC(=C)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







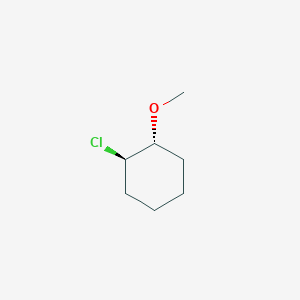


![2,2'-{[(3-Chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)imino]bis(propane-3,1-diylimino)}bis(3-chloronaphthalene-1,4-dione)](/img/structure/B14702370.png)

